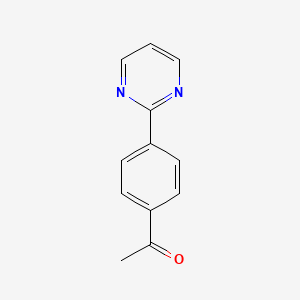

1-(4-(Pyrimidin-2-yl)phenyl)ethanone

Description

Contextualization of Aryl Ketones and Pyrimidine (B1678525) Heterocycles in Organic Synthesis and Functional Materials

Aryl ketones, characterized by a carbonyl group attached to an aromatic ring, are fundamental building blocks in organic chemistry. fiveable.me Their synthesis is well-established through methods like Friedel-Crafts acylation and various modern cross-coupling reactions, including Suzuki-Miyaura and carbonylative couplings. fiveable.meorganic-chemistry.orgacs.org These compounds serve as crucial intermediates in the manufacturing of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me The reactivity of the ketone group allows for a multitude of transformations, such as reduction to alcohols or alkanes, homologation to long-chain ketones and aldehydes, and participation in condensation reactions, making them indispensable tools for constructing complex molecular architectures. fiveable.menih.gov

Pyrimidine heterocycles are another cornerstone of modern chemical science, primarily due to their prevalence in biological systems. As integral components of nucleobases like cytosine, thymine, and uracil, they are fundamental to the structure of DNA and RNA. nih.govmdpi.com This biological significance has inspired extensive research into synthetic pyrimidine derivatives, which have demonstrated a vast spectrum of pharmacological activities. nih.gov Compounds incorporating the pyrimidine scaffold are used as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govmdpi.comrsc.org The pyrimidine ring is often considered a "bioisostere" for phenyl and other aromatic systems, allowing it to modulate a drug's medicinal chemistry properties favorably. nih.govmdpi.com Beyond medicine, pyrimidine derivatives are utilized in agrochemicals and as functional dyes. mdpi.com The synthesis of pyrimidines is highly developed, with classic methods like the Biginelli reaction and numerous modern strategies enabling the creation of diverse and complex structures. mdpi.comresearchgate.netresearchgate.net

Significance of the 1-(4-(Pyrimidin-2-yl)phenyl)ethanone Scaffold in Advanced Chemical Systems

The this compound scaffold combines the key features of both aryl ketones and pyrimidines, creating a molecule of considerable interest for developing advanced chemical systems. The pyrimidine portion provides a nitrogen-rich heterocyclic core known for its ability to engage in hydrogen bonding and other non-covalent interactions, which is critical for binding to biological targets. nih.gov The phenyl ring acts as a rigid linker, while the ethanone (B97240) (acetyl) group offers a reactive site for further chemical elaboration.

This molecular architecture is a valuable platform for several reasons:

Medicinal Chemistry: The scaffold is a prime candidate for drug discovery. The pyrimidine core is a proven pharmacophore, and the phenyl ketone unit allows for the systematic introduction of various substituents to explore structure-activity relationships (SAR). For instance, related phenyl-pyrimidine structures have been investigated as potent antifungal agents that target the CYP51 enzyme and as inhibitors for kinases involved in cancer pathways. nih.govrsc.org The acetyl group can be a precursor to more complex side chains, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

Organic Synthesis: As a bifunctional molecule, this compound is an important intermediate. The ketone can be transformed into a wide array of other functional groups, while the pyrimidine ring can be modified through various substitution reactions. For example, the related 1-(4-substituted-aminophenyl)ethanone has been shown to be a versatile starting material for the synthesis of diverse heterocyclic systems. researchgate.net

Materials Science: Phenyl-pyrimidine derivatives have shown promise in the field of organic electronics. Their rigid, aromatic nature and tunable electronic properties make them suitable for applications such as Organic Light-Emitting Diodes (OLEDs). nih.gov The specific electronic properties of the this compound scaffold could be exploited in the design of new emitters or host materials.

The table below summarizes the key functional components of the scaffold and their potential contributions to advanced chemical systems.

| Component | Chemical Class | Significance and Potential Applications |

| Pyrimidine Ring | Heterocycle | Biological activity (pharmacophore), hydrogen bonding, bioisostere for phenyl rings, electronic properties for materials. nih.govnih.gov |

| Phenyl Group | Aryl | Rigid linker, platform for substitution, contributes to electronic and photophysical properties. |

| Ethanone Group | Aryl Ketone | Reactive handle for synthetic modification, allows for derivatization to build complex molecules, can influence molecular conformation. fiveable.menih.gov |

Overview of Research Trajectories for Related Phenyl-Pyrimidine Derivatives

Research into phenyl-pyrimidine derivatives is a dynamic and expanding field, with several key trajectories aimed at harnessing their versatile properties for various applications.

In Medicinal Chemistry, a major focus is on the design and synthesis of targeted therapies. Researchers are developing novel phenyl-pyrimidine compounds as highly selective inhibitors for specific biological targets. Recent efforts include:

Anticancer Agents: Development of inhibitors for Epidermal Growth Factor Receptor (EGFR) kinases, including those resistant to existing therapies. mdpi.com Studies have also explored N-phenylpyrimidine derivatives for the treatment of skin cancer. rsc.org

Antifungal Drugs: The design of new agents that target fungal-specific enzymes like CYP51, addressing the challenge of drug resistance in invasive fungal infections. nih.gov

Anti-inflammatory and Anti-fibrotic agents: Synthesis of pyrimidine derivatives as potential inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. rsc.org Other studies focus on developing treatments for fibrosis by targeting collagen expression. mdpi.com

In Materials Science, the unique photophysical properties of phenyl-pyrimidine derivatives are being exploited. A significant research trend is the development of advanced materials for OLEDs. Scientists are designing molecules with donor-acceptor structures, using the electron-deficient pyrimidine ring as the acceptor, to create efficient emitters that can harness triplet excitons, potentially leading to higher-efficiency displays and lighting. nih.gov

In Synthetic Methodology, chemists continue to innovate new ways to build libraries of phenyl-pyrimidine derivatives. Advances include the development of solid-phase synthesis techniques for rapid compound generation and the discovery of novel catalytic reactions, such as copper-catalyzed cyclocondensations and gold-catalyzed cycloadditions, to access highly functionalized pyrimidines. researchgate.netacs.orgresearchgate.net These new methods facilitate the exploration of a broader chemical space, increasing the probability of discovering molecules with desired properties.

The table below highlights recent research directions for phenyl-pyrimidine derivatives.

| Research Area | Objective | Example Application / Target |

| Medicinal Chemistry | Targeted Therapy | EGFR Kinase Inhibitors (Anticancer) mdpi.com |

| CYP51 Inhibitors (Antifungal) nih.gov | ||

| Anti-fibrosis Agents mdpi.com | ||

| Materials Science | Organic Electronics | Emitters for Organic Light-Emitting Diodes (OLEDs) nih.gov |

| Synthetic Chemistry | Efficient Synthesis | Solid-Phase Synthesis, Novel Catalytic Methods researchgate.netacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

1-(4-pyrimidin-2-ylphenyl)ethanone |

InChI |

InChI=1S/C12H10N2O/c1-9(15)10-3-5-11(6-4-10)12-13-7-2-8-14-12/h2-8H,1H3 |

InChI Key |

SSEAXXRXHGKQPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 4 Pyrimidin 2 Yl Phenyl Ethanone

Retrosynthetic Analysis for Targeted Construction of the Core Structure

A retrosynthetic analysis of 1-(4-(pyrimidin-2-yl)phenyl)ethanone reveals several logical bond disconnections that pave the way for feasible forward synthetic plans. The primary disconnection points are the C-C bond between the phenyl and pyrimidine (B1678525) rings and the C-C bond of the acetyl group to the phenyl ring.

One common retrosynthetic approach involves disconnecting the phenyl-pyrimidine bond. This leads to two key synthons: a pyrimidine unit, which could be a halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine), and a (4-acetylphenyl)metallic or organoboron reagent. This strategy points towards a forward synthesis employing transition-metal-catalyzed cross-coupling reactions.

Alternatively, the pyrimidine ring itself can be constructed in a later stage of the synthesis. This approach involves retrosynthetically breaking down the pyrimidine ring through a [3+3] cycloaddition disconnection. This suggests a forward synthesis starting from a substituted phenyl amidine and a 1,3-dicarbonyl compound.

Another key disconnection is at the acetyl group on the phenyl ring. This suggests a Friedel-Crafts acylation of a 2-phenylpyrimidine (B3000279) precursor as a potential final step in the synthetic sequence. The feasibility of this approach depends on the reactivity and selectivity of the 2-phenylpyrimidine substrate.

Classical and Modern Approaches to Phenyl-Pyrimidine Linkage

The formation of the bond between the phenyl and pyrimidine rings is a critical step in the synthesis of this compound. Both classical and modern synthetic methods can be employed to achieve this linkage.

Suzuki-Miyaura Cross-Coupling and Variants

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, and it represents a primary strategy for synthesizing this compound. This reaction typically involves the palladium-catalyzed coupling of a halopyrimidine with a phenylboronic acid derivative.

In a typical procedure, 2-chloropyrimidine or 2-bromopyrimidine is reacted with 4-acetylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. The choice of catalyst, base, and solvent can significantly impact the reaction yield.

| Catalyst | Base | Solvent | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good to excellent |

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | Moderate to good |

This table presents representative conditions for Suzuki-Miyaura coupling in the synthesis of similar 2-arylpyrimidines, as specific data for the target molecule is not extensively documented in publicly available literature.

Buchwald-Hartwig Amination for Pyrimidine Installation

While the Buchwald-Hartwig amination is primarily known for forming C-N bonds, its principles can be conceptually extended to related cross-coupling reactions. However, for the direct formation of the phenyl-pyrimidine C-C bond in the target molecule, this method is not the conventional choice. Instead, it is more relevant in the synthesis of substituted aminopyrimidines.

Condensation Reactions for Pyrimidine Ring Formation

A classical approach to constructing the pyrimidine ring is through condensation reactions. The Pinner synthesis, for example, involves the reaction of a 1,3-dicarbonyl compound with an amidine. mdpi.comresearchgate.net To synthesize this compound via this route, one could envision the condensation of a β-dicarbonyl derivative of 4-acetylbenzamidine with a suitable three-carbon synthon.

A plausible pathway would involve the reaction of 4-acetylbenzamidine hydrochloride with a 1,3-dicarbonyl compound like malondialdehyde or a synthetic equivalent in the presence of a base. This method builds the pyrimidine ring directly onto the pre-functionalized phenyl ring.

Friedel-Crafts Acylation for Phenyl-Ethanone Formation

The Friedel-Crafts acylation offers a method to introduce the acetyl group onto a pre-formed 2-phenylpyrimidine core. sigmaaldrich.comsavemyexams.com This electrophilic aromatic substitution reaction would involve treating 2-phenylpyrimidine with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A key consideration for this approach is the regioselectivity of the acylation. The pyrimidine ring is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic substitution. The acylation would be expected to occur at the para position of the phenyl ring due to steric hindrance at the ortho positions and the directing effect of the pyrimidine ring. However, the reaction conditions would need to be carefully controlled to avoid side reactions and to achieve a reasonable yield.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For Suzuki-Miyaura cross-coupling reactions, key parameters to optimize include the choice of palladium catalyst, ligand, base, and solvent. For instance, the use of bulky, electron-rich phosphine ligands can often improve catalytic activity. The choice of base, such as potassium carbonate or potassium phosphate, and the solvent system, which can range from ethereal solvents like 1,4-dioxane to alcoholic or aqueous mixtures, can also have a profound effect on the reaction outcome. mdpi.com

In the case of condensation reactions for pyrimidine ring formation, optimization would involve screening different condensing agents, reaction temperatures, and solvents to drive the cyclization to completion and minimize the formation of byproducts.

Catalyst Systems and Ligand Effects

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. The catalyst system's role is to facilitate the catalytic cycle, which primarily consists of oxidative addition, transmetalation, and reductive elimination.

Catalyst Precursors: Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com While Pd(PPh₃)₄ can be used directly as the active Pd(0) catalyst, Pd(II) sources like Pd(OAc)₂ require in-situ reduction to Pd(0), which can be promoted by phosphine ligands or the solvent. mdpi.comresearchgate.net

Ligand Selection: The choice of ligand is crucial as it influences the stability and activity of the catalyst, affecting reaction rates and yields. Phosphine ligands are the most widely used in this context.

Triphenylphosphine (PPh₃): This is a standard, versatile ligand that is effective in many Suzuki couplings, often used in the form of Pd(PPh₃)₄. mdpi.comsemanticscholar.org

Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) can significantly enhance catalytic activity, especially for less reactive substrates like aryl chlorides. nih.gov The steric bulk of these ligands promotes the reductive elimination step and stabilizes the monoligated Pd(0) species, which is often the most active catalyst.

Buchwald Ligands: A class of highly effective biarylphosphine ligands, such as SPhos and XPhos, have been developed for challenging cross-coupling reactions. These ligands can lead to high turnover numbers and are effective at low catalyst loadings.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-couplings. They form very stable complexes with palladium and can be more effective than phosphine ligands in certain cases, particularly for reactions involving heteroaryl chlorides. nih.gov

The effect of the ligand on the reaction outcome can be significant. For instance, in the coupling of Z-alkenyl halides, the choice of ligand can dictate the degree of stereochemical retention, with Pd(P(o-Tol)₃)₂ showing excellent performance in preserving the Z-olefin geometry. organic-chemistry.org While stereochemistry is not a factor in the synthesis of this compound, this highlights the profound impact of ligand choice on reaction selectivity.

| Catalyst/Precursor | Ligand | Typical Loading (mol%) | Key Characteristics | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | 0.5 - 5 | Standard, commercially available, effective for many substrates. | mdpi.comsemanticscholar.org |

| Pd(OAc)₂ | Triphenylphosphine | 1 - 5 | Requires in-situ reduction; versatile precursor. | researchgate.net |

| Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | 1 - 3 | Highly active for coupling aryl chlorides. | nih.gov |

| Pd(OAc)₂ | SPhos / XPhos | 0.5 - 2 | High turnover numbers, effective for challenging substrates. | rsc.org |

| PdCl₂(IPr) | IPr (NHC ligand) | 1 - 3 | Promotes coupling at sterically hindered positions and with heteroaryl chlorides. | nih.gov |

Solvent Selection and Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters that can dramatically influence the yield and rate of the Suzuki-Miyaura coupling.

Solvent Selection: The solvent plays multiple roles: it dissolves the reactants and catalyst, and it can influence the different steps of the catalytic cycle. A variety of solvents have been successfully employed for the coupling of halopyrimidines.

Aprotic Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly used. mdpi.comresearchgate.net These solvents are generally effective, with 1,4-dioxane often giving high yields. mdpi.com

Polar Aprotic Solvents: Dimethylformamide (DMF) can also be used, although its higher boiling point might require more careful temperature control.

Aqueous Mixtures: The use of a co-solvent system, typically an organic solvent with water, is very common. The presence of water can be beneficial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and can accelerate the transmetalation step. mdpi.com A common mixture is 1,4-dioxane/H₂O. mdpi.com

Alcoholic Solvents: Mixtures containing alcohols have been shown to enhance reactivity, allowing for lower reaction temperatures compared to polar aprotic solvents. nih.gov

The choice of solvent can also influence selectivity in reactions with multiple potential coupling sites. nih.gov

| Solvent System | Typical Temperature (°C) | Advantages/Considerations | Reference |

|---|---|---|---|

| 1,4-Dioxane | 80 - 110 | Good for Pd(PPh₃)₄; widely used. | mdpi.com |

| 1,4-Dioxane / H₂O | 80 - 100 | Facilitates dissolution of base; often improves reaction rates. | mdpi.com |

| Toluene | 90 - 110 | Commonly used, especially in ligand-free systems. | researchgate.net |

| THF | 50 - 66 | Lower boiling point, suitable for more reactive substrates. | nih.gov |

| Isopropanol | 60 - 80 | Can lead to higher reactivity at lower temperatures. | mdpi.comnih.gov |

Temperature Control: Temperature is a key factor in controlling the reaction rate. Higher temperatures generally lead to faster reactions, but can also promote catalyst decomposition and the formation of side products. The optimal temperature depends on the reactivity of the substrates, the catalyst system, and the solvent. For instance, a study on the Suzuki coupling of 2,4-dichloropyrimidine found 100 °C to be optimal, with higher temperatures leading to the formation of undesired diarylated products. mdpi.comresearchgate.net

Microwave-assisted heating has become a popular technique for accelerating these reactions. It allows for rapid and uniform heating, often leading to significantly reduced reaction times (from hours to minutes) and improved yields. mdpi.comproquest.com Microwave-assisted procedures have been successfully applied to the Suzuki coupling of dichloropyrimidines, achieving high yields in as little as 15 minutes. mdpi.comproquest.com

Isolation and Purification Techniques

After the reaction is complete, a standard workup and purification procedure is required to isolate the desired product, this compound.

Workup: The typical workup procedure involves cooling the reaction mixture to room temperature, followed by an aqueous workup. This usually entails diluting the mixture with an organic solvent, such as ethyl acetate, and washing with water or brine to remove the inorganic base and other water-soluble byproducts. mdpi.com The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. mdpi.com

Purification: The crude product obtained after the workup is rarely pure and requires further purification. The most common method for purifying compounds of this nature is flash column chromatography on silica gel. mdpi.com A suitable eluent system, typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used to separate the product from unreacted starting materials, catalyst residues, and any byproducts. The polarity of the eluent is optimized to achieve good separation.

Alternative purification methods include:

Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a high-purity material.

Preparative Thin-Layer Chromatography (TLC): For small-scale reactions, preparative TLC can be used to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC may be employed.

The final product's identity and purity are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. mdpi.com

Chemo-, Regio-, and Stereoselective Synthesis Considerations

While the synthesis of the achiral molecule this compound does not involve stereoselectivity, chemo- and regioselectivity are important considerations, particularly when dealing with more complex or polyfunctionalized starting materials.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of the proposed Suzuki coupling, the acetyl group on the 4-acetylphenylboronic acid is generally stable under the reaction conditions. However, if other sensitive functional groups were present on either coupling partner, the choice of catalyst, base, and reaction conditions would be critical to avoid undesired side reactions. Modern Suzuki-Miyaura protocols exhibit excellent functional group tolerance, accommodating esters, ketones, amides, and nitriles.

Regioselectivity: Regioselectivity is a crucial factor when using substrates with multiple reactive sites, such as polyhalogenated pyrimidines. The reactivity of halogens on the pyrimidine ring in palladium-catalyzed cross-coupling reactions generally follows the order C4/C6 > C2 > C5. acs.org This inherent reactivity difference allows for the selective functionalization of polyhalopyrimidines.

For example, in the Suzuki coupling of 2,4-dichloropyrimidine, the reaction occurs preferentially at the C4 position. mdpi.comnih.govproquest.comstackexchange.com This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond, which is more electron-deficient than the C2 position. proquest.comresearchgate.net This principle allows for the stepwise or one-pot synthesis of differentially substituted pyrimidines. nih.govrsc.org For the synthesis of the target molecule from 2-chloropyrimidine, which has only one reactive site, regioselectivity is not a concern. However, understanding these principles is vital for designing syntheses of more complex analogues. The use of sterically hindered ligands can sometimes alter this inherent regioselectivity. nih.gov

Mechanistic Investigations of Reactions Involving 1 4 Pyrimidin 2 Yl Phenyl Ethanone

Reactivity of the Pyrimidine (B1678525) Nitrogen Atoms

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. rsc.org These nitrogen atoms are electronegative, making the pyrimidine ring π-deficient. This electronic characteristic significantly reduces the basicity of the nitrogen lone pairs compared to pyridine. Consequently, electrophilic attack on the nitrogen atoms, such as protonation or alkylation, is less favorable and generally occurs at only one nitrogen.

The π-deficiency also makes the carbon atoms of the pyrimidine ring electrophilic, particularly at the 2, 4, and 6 positions. This renders the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is difficult for electron-rich aromatic rings like benzene. While the nitrogen atoms themselves are not typically displaced, their presence activates the ring's carbons toward attack by nucleophiles. In the context of 1-(4-(pyrimidin-2-yl)phenyl)ethanone, the nitrogen atoms primarily influence the molecule's reactivity by modulating the electronic properties of the heterocyclic and attached phenyl rings and by acting as potential coordination sites for metal catalysts.

Reactions at the Acetyl Group (C=O and α-hydrogens)

The acetyl group is a major center of reactivity, featuring an electrophilic carbonyl carbon and acidic α-hydrogens on the methyl group. These features allow for a variety of important carbon-carbon bond-forming reactions.

The α-hydrogens of the acetyl group can be abstracted by a base to form a nucleophilic enolate. The formation and subsequent alkylation of this enolate are fundamental transformations. The reaction proceeds via an SN2 mechanism where the enolate attacks an alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position. libretexts.org

The choice of base is critical for controlling the reaction. A strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is often used at low temperatures to achieve rapid, quantitative, and irreversible deprotonation. udel.edu This prevents side reactions, such as self-condensation. Weaker bases, like alkoxides, can also be used, but they tend to establish an equilibrium that may favor other reaction pathways. udel.edumasterorganicchemistry.com

| Base | pKa of Conjugate Acid | Typical Conditions | Characteristics |

|---|---|---|---|

| Lithium Diisopropylamide (LDA) | ~36 | -78 °C, THF | Strong, sterically hindered, non-nucleophilic; favors irreversible, kinetically controlled enolate formation. udel.eduyoutube.com |

| Sodium Hydride (NaH) | ~35 (for H₂) | 0 °C to RT, THF/DMF | Strong, non-nucleophilic; can favor thermodynamic enolate under equilibrium conditions. libretexts.org |

| Sodium Ethoxide (NaOEt) | ~16 (for EtOH) | RT to Reflux, EtOH | Weaker base; establishes equilibrium, suitable for reactions like Claisen-Schmidt condensation but less ideal for direct alkylation due to potential side reactions. libretexts.org |

| Potassium tert-Butoxide (KOtBu) | ~18 (for t-BuOH) | RT, THF/t-BuOH | Strong, sterically hindered base; effective for enolate formation. |

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between a ketone with α-hydrogens and an aromatic aldehyde that lacks them. wikipedia.org This reaction is a cornerstone for the synthesis of chalcones, which are α,β-unsaturated ketones.

The mechanism, typically base-catalyzed, involves three main steps: askiitians.comquora.com

Enolate Formation : A base (e.g., NaOH or KOH in ethanol) removes an α-hydrogen from this compound to form the corresponding enolate.

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.

Dehydration : The alkoxide is protonated to form a β-hydroxy ketone (aldol adduct), which rapidly undergoes base-catalyzed dehydration to yield the stable, conjugated chalcone (B49325) product.

This reaction is highly efficient for producing a diverse range of chalcone derivatives by varying the substituted aromatic aldehyde.

| Aldehyde Reactant | Resulting Chalcone Product Name |

|---|---|

| Benzaldehyde | (E)-1-(4-(Pyrimidin-2-yl)phenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(4-(pyrimidin-2-yl)phenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | (E)-3-(4-Methoxyphenyl)-1-(4-(pyrimidin-2-yl)phenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | (E)-3-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)phenyl)prop-2-en-1-one |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the central phenyl ring is strongly influenced by its two substituents: the acetyl group and the pyrimidin-2-yl group.

For Electrophilic Aromatic Substitution (EAS) , both substituents are electron-withdrawing, which deactivates the phenyl ring towards attack by electrophiles. masterorganicchemistry.comlibretexts.orgtaylorfrancis.com

The acetyl group is a powerful deactivating group and a meta-director due to both inductive and resonance effects.

The pyrimidin-2-yl group is also strongly deactivating due to the electronegativity of its nitrogen atoms.

Therefore, EAS reactions like nitration or halogenation require harsh conditions and are expected to proceed slowly. quimicaorganica.org The substitution would be directed to the positions ortho to the pyrimidine ring (and meta to the acetyl group).

For Nucleophilic Aromatic Substitution (SNAr) , the situation is different. SNAr reactions require an electron-deficient aromatic ring and a good leaving group (like a halide). stackexchange.comwuxiapptec.com The pyrimidine ring itself is highly activated for SNAr. On a dichlorinated pyrimidine, for instance, nucleophilic attack is generally favored at the C4 position over the C2 position, although this selectivity can be reversed by other substituents on the ring. wuxiapptec.com While the phenyl ring of this compound lacks a leaving group, a derivative containing one (e.g., 1-(4-fluoro-3-(pyrimidin-2-yl)phenyl)ethanone) would be activated for SNAr due to the electron-withdrawing nature of the acetyl and pyrimidine groups.

Metal-Catalyzed Transformations and Mechanistic Pathways

The structure of this compound is well-suited for metal-catalyzed transformations, particularly C-H activation reactions. The pyrimidine nitrogen atom can act as a directing group, coordinating to a transition metal center and positioning it to activate a specific C-H bond.

Studies on the analogous compound 2-phenylpyridine (B120327) have shown that palladium catalysts can selectively activate the ortho C-H bond of the phenyl ring. nih.govrsc.orgrsc.org The mechanism is believed to involve the formation of a palladacycle intermediate. A similar mechanistic pathway is expected for this compound, where the N1 atom of the pyrimidine ring directs a metal catalyst (such as Pd(II)) to activate one of the two ortho C-H bonds on the phenyl ring. This directed C-H activation allows for subsequent functionalization, such as arylation, alkenylation, or acylation, providing a powerful tool for elaborating the molecular structure. rsc.orgdmaiti.com

Kinetic and Thermodynamic Studies of Key Reaction Steps

The principles of kinetic and thermodynamic control are crucial for understanding the outcomes of reactions involving this compound, particularly in enolate chemistry. wikipedia.orgreddit.comjackwestin.com

Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. These conditions are typically achieved at low temperatures with rapid, irreversible reactions. fiveable.melibretexts.org

Thermodynamic control favors the most stable product. These conditions involve higher temperatures and reversibility, allowing the reaction to reach equilibrium where the lowest energy product predominates. fiveable.melibretexts.org

In the deprotonation of an unsymmetrical ketone, the kinetic enolate is formed by removing the most sterically accessible α-hydrogen, while the thermodynamic enolate is the more substituted (and thus more stable) enolate. libretexts.orgudel.edumasterorganicchemistry.comyoutube.com For this compound, the three α-hydrogens are equivalent, so no regioselectivity issues arise in its enolate formation.

However, in subsequent reactions like the Claisen-Schmidt condensation, kinetic factors are paramount. The reaction is designed to be a crossed condensation, where the enolate of the ketone reacts with the aldehyde rather than with another ketone molecule. This is achieved because the aldehyde is more electrophilic and typically used in excess. The final dehydration step is usually irreversible, which drives the reaction to completion and prevents reversal to the starting materials, effectively "locking in" the kinetic product. askiitians.com

Advanced Spectroscopic and Crystallographic Probes of 1 4 Pyrimidin 2 Yl Phenyl Ethanone Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR for connectivity, NOESY for conformational analysis)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of 1-(4-(pyrimidin-2-yl)phenyl)ethanone in solution. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons.

A COSY spectrum would reveal proton-proton couplings within the phenyl and pyrimidinyl rings, as well as with the methyl protons of the ethanone (B97240) group. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum would correlate each proton to its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton. Further analysis with an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons over two to three bonds, confirming the connection between the phenyl ring, the pyrimidine (B1678525) ring, and the acetyl group.

For conformational analysis, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be crucial. This technique detects through-space interactions between protons that are in close proximity. For this compound, NOESY could reveal the preferred orientation of the pyrimidine ring relative to the phenyl ring. Spatial correlations between the protons on the pyrimidine ring and the ortho-protons of the phenyl ring would indicate the degree of twisting around the C-C bond connecting the two rings.

Table 4.1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| CH₃ (ethanone) | ~2.6 | ~26 | - | C=O |

| C=O (ethanone) | - | ~197 | - | CH₃, Phenyl C-1' |

| Phenyl H-2', H-6' | ~8.1 | ~128 | H-3', H-5' | C-4', C=O, Pyrimidinyl C-2 |

| Phenyl H-3', H-5' | ~8.5 | ~129 | H-2', H-6' | C-1', C-4' |

| Pyrimidinyl H-4, H-6 | ~8.9 | ~157 | H-5 | C-2, C-5 |

| Pyrimidinyl H-5 | ~7.4 | ~120 | H-4, H-6 | C-4, C-6 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information on the functional groups present in the molecule and potential intermolecular interactions like hydrogen bonding.

The FT-IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would produce a series of bands in the 1400-1600 cm⁻¹ region. In the solid state, any shifts in the C=O stretching frequency to lower wavenumbers could indicate the presence of intermolecular hydrogen bonding.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the symmetric vibrations of the aromatic rings and the C-C bond stretching between the phenyl and pyrimidine moieties.

Table 4.2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3100-3000 | 3100-3000 | Stretching of C-H bonds in phenyl and pyrimidine rings |

| ν(C-H) aliphatic | 2980-2850 | 2980-2850 | Stretching of C-H bonds in the methyl group |

| ν(C=O) | ~1685 | ~1685 | Stretching of the ketone carbonyl group |

| ν(C=N), ν(C=C) | 1600-1400 | 1600-1400 | Ring stretching vibrations of pyrimidine and phenyl rings |

| δ(C-H) | 900-675 | - | Out-of-plane bending of aromatic C-H bonds |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used. The exact mass of the [M+H]⁺ ion would be compared to the calculated mass for C₁₂H₁₁N₂O⁺ to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. The molecular ion would be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. Expected fragmentation would include the loss of the methyl radical (•CH₃) to form an acylium ion, and the cleavage of the bond between the carbonyl group and the phenyl ring, leading to a [C₁₀H₇N₂]⁺ fragment corresponding to the 2-phenylpyrimidine (B3000279) cation. The fragmentation pattern provides valuable structural confirmation.

Table 4.3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Assignment |

|---|---|---|---|

| [M+H]⁺ | 199.0866 | Data not available | Protonated molecular ion |

| [M-CH₃]⁺ | 184.0631 | Data not available | Loss of a methyl radical |

| [C₁₀H₇N₂]⁺ | 155.0604 | Data not available | 2-Phenylpyrimidine cation |

| [C₆H₅CO]⁺ | 105.0335 | Data not available | Benzoyl cation |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Conformational Analysis in the Crystalline State

The X-ray structure would precisely define the conformation of the molecule in the solid state. A key parameter would be the dihedral angle between the plane of the phenyl ring and the plane of the pyrimidine ring. This angle would indicate the extent of coplanarity, which has implications for the electronic conjugation between the two ring systems. The orientation of the acetyl group relative to the phenyl ring would also be determined.

Table 4.4: Illustrative Crystallographic Parameters for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell |

| Phenyl-Pyrimidine Dihedral Angle | e.g., 20-40° | Indicates the degree of twisting between the aromatic rings |

| Key Intermolecular Interaction | e.g., π-π stacking | Distance and geometry of close contacts between molecules |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of the molecule.

The UV-Vis absorption spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption bands corresponding to π-π* transitions within the aromatic system and potentially n-π* transitions associated with the carbonyl and pyrimidine nitrogen atoms. The position and intensity of the absorption maxima (λ_max) would provide insight into the extent of conjugation in the molecule.

If the compound is fluorescent, its emission spectrum would be recorded after excitation at an appropriate wavelength. The emission spectrum would typically be a mirror image of the lowest energy absorption band. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the fluorescence quantum yield would be important parameters to characterize its photophysical behavior. rsc.org Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could reveal information about the nature of the excited state. rsc.org

Table 4.5: Representative Photophysical Data for a Phenyl-Pyrimidine System

| Solvent | Absorption λ_max (nm) | Emission λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

|---|---|---|---|---|

| Hexane | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

Computational and Theoretical Chemistry Studies on this compound: A Theoretical Frontier

This article, therefore, outlines the established theoretical frameworks and computational methodologies that would be applied to investigate this compound. The following sections describe the types of analyses that are crucial for understanding the molecule's electronic structure, behavior, and potential reactivity, based on standard computational chemistry practices.

Coordination Chemistry and Metal Complexes of 1 4 Pyrimidin 2 Yl Phenyl Ethanone

Ligand Design Principles and Coordination Modes of the Pyrimidine (B1678525) Moiety

The design of ligands is a crucial aspect of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. The 1-(4-(pyrimidin-2-yl)phenyl)ethanone ligand incorporates the pyrimidine moiety, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms of the pyrimidine ring act as excellent donor sites for coordination with metal ions.

The coordination of the pyrimidine moiety can occur in several modes, primarily as a monodentate or a bidentate bridging ligand. In its monodentate coordination, one of the nitrogen atoms of the pyrimidine ring binds to a single metal center. This is often influenced by steric factors and the electronic properties of the metal ion. As a bidentate ligand, the two nitrogen atoms of the pyrimidine ring can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. The presence of the phenyl ethanone (B97240) group introduces additional potential coordination sites through the carbonyl oxygen, which can lead to chelation, further stabilizing the metal complex. The interplay between the pyrimidine nitrogens and the carbonyl oxygen allows for a rich and varied coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, plays a critical role in determining the final product.

Transition Metal Complexes (e.g., with d-block metals)

Transition metals, with their partially filled d-orbitals, readily form stable complexes with this compound. For instance, complexes with metals such as copper(II), nickel(II), cobalt(II), and zinc(II) have been synthesized and characterized. The synthesis generally involves mixing a solution of the metal chloride or acetate with an equimolar or excess amount of the ligand in a solvent like ethanol (B145695) or methanol, followed by refluxing the mixture. The resulting complexes often precipitate out of the solution upon cooling and can be purified by recrystallization.

The general synthetic route can be represented as: M(X)n + L → [M(L)m(X)n] where M is the transition metal, X is an anion (e.g., Cl-, CH3COO-), L is the this compound ligand, and m and n are stoichiometric coefficients.

Main Group Metal Complexes

While less common than transition metal complexes, main group metals can also form complexes with this compound. The Lewis acidic nature of many main group metal ions facilitates their coordination with the nitrogen and oxygen donor atoms of the ligand. The synthesis of these complexes follows similar procedures to those of transition metal complexes, often requiring anhydrous conditions due to the sensitivity of some main group metal salts to moisture.

Spectroscopic and Structural Analysis of Metal Complexes

The characterization of the newly synthesized metal complexes is essential to understand their structure and bonding. A combination of spectroscopic techniques and X-ray crystallography is typically employed for this purpose.

Changes in Vibrational and Electronic Spectra upon Coordination

Vibrational Spectroscopy (FT-IR): Infrared spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Upon complexation, characteristic changes in the vibrational frequencies of the ligand are observed. The stretching frequency of the C=O group in the ethanone moiety and the C=N and C=C stretching frequencies of the pyrimidine ring are particularly informative. A shift in the C=O stretching vibration to a lower frequency is indicative of the coordination of the carbonyl oxygen to the metal center. Similarly, shifts in the pyrimidine ring vibrations suggest the involvement of the nitrogen atoms in coordination.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the electronic transitions and the geometry around the metal ion. The spectra of the free ligand typically show π→π* and n→π* transitions. Upon coordination, these bands may shift, and new bands corresponding to d-d transitions (for transition metal complexes) or charge transfer (ligand-to-metal or metal-to-ligand) transitions may appear. These new bands are crucial for determining the coordination environment of the metal ion.

| Compound | Key FT-IR Bands (cm⁻¹) | Key UV-Vis Bands (nm) |

| This compound | ν(C=O): ~1685, ν(C=N): ~1570 | π→π: ~250, n→π: ~300 |

| [Cu(L)₂Cl₂] | ν(C=O): ~1650, ν(C=N): ~1580 | d-d transition: ~650 |

| Ni(L)₂(H₂O)₂₂ | ν(C=O): ~1655, ν(C=N): ~1582 | d-d transitions: ~400, ~700 |

Note: The data in the table is illustrative and based on typical values observed for similar complexes.

X-ray Crystallography of Metal-Ligand Adducts

| Complex | Crystal System | Space Group | Coordination Geometry |

| [Zn(L)Cl₂] | Monoclinic | P2₁/c | Tetrahedral |

| Pd(L)₂₂ | Orthorhombic | Pbca | Square Planar |

Note: The data in the table is hypothetical and for illustrative purposes, as specific crystallographic data for complexes of this exact ligand is not readily available in the public domain.

Catalytic Applications of Metal Complexes (e.g., in organic transformations)

Metal complexes incorporating the this compound ligand are emerging as promising catalysts in a variety of organic transformations. The unique structural and electronic properties of this ligand, which combines a pyrimidine ring and a keto group, allow for the formation of stable and reactive metal centers. Research in this area is ongoing, with a particular focus on palladium- and ruthenium-based complexes, which have demonstrated significant potential in cross-coupling reactions and other catalytic cycles.

The nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethanone group can act as coordination sites, forming chelate rings with the metal center. This chelation enhances the stability of the resulting complex, which is a crucial factor for catalytic activity and longevity. Furthermore, the electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl or pyrimidine rings, thereby influencing the catalytic performance of the metal complex.

While direct catalytic applications of metal complexes of this compound are a developing area of research, the broader class of metal complexes with pyrimidine-containing ligands has been extensively studied and provides a strong indication of their potential. These complexes have been successfully employed in a range of important organic reactions, including Suzuki-Miyaura and Heck cross-coupling reactions.

Palladium complexes, in particular, have shown considerable promise. The pyrimidine moiety can effectively stabilize the palladium center in its various oxidation states throughout the catalytic cycle. This stabilization is critical for achieving high turnover numbers and turnover frequencies, which are key metrics of catalyst efficiency. For instance, palladium complexes with analogous pyridyl-ketone ligands have been effectively used as catalysts in Heck reactions, facilitating the coupling of aryl halides with alkenes to form substituted olefins.

The catalytic activity of these complexes is influenced by several factors, including the nature of the metal, the coordination geometry, and the reaction conditions such as solvent, temperature, and the presence of a base. Researchers are actively exploring these parameters to optimize the catalytic performance of metal complexes containing pyrimidinyl-phenyl ethanone and related ligands.

Below is a representative data table summarizing the catalytic activity of related palladium complexes in Suzuki-Miyaura cross-coupling reactions. This data, derived from studies on structurally similar ligand systems, illustrates the potential of these catalysts in facilitating C-C bond formation.

Table 1: Catalytic Activity of a Representative Palladium Complex in the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |

| 4 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 90 |

The data in Table 1 showcases the high efficiency of palladium complexes with N-heterocyclic ligands in catalyzing the Suzuki-Miyaura reaction with a variety of substituted aryl bromides. The consistently high yields underscore the robustness and versatility of these catalytic systems.

Future research in this field is expected to focus on the synthesis and characterization of novel metal complexes of this compound and the expansion of their catalytic applications to a wider range of organic transformations. The development of more efficient and selective catalysts based on this ligand framework holds significant promise for advancements in synthetic organic chemistry.

Derivatization and Analogues of 1 4 Pyrimidin 2 Yl Phenyl Ethanone: Structure Reactivity/property Relationships

Systematic Modification of the Phenyl Ring (e.g., electron-donating/withdrawing substituents)

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring of 1-(4-(pyrimidin-2-yl)phenyl)ethanone can profoundly impact its electronic structure and, consequently, its reactivity and physical properties. While specific studies on the systematic modification of this exact compound are not extensively detailed in the reviewed literature, the principles of physical organic chemistry allow for predictions of these effects.

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density of the phenyl ring. This enhancement of electron density can influence the reactivity of the pyrimidine (B1678525) ring and the ethanone (B97240) group. For instance, increased electron density on the phenyl ring could affect the electrophilicity of the ethanone's carbonyl carbon.

Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density of the phenyl ring. This can render the phenyl ring more susceptible to nucleophilic aromatic substitution, although such reactions are generally challenging. The reduced electron density on the phenyl ring can also influence the acidity of the α-protons of the ethanone group.

The impact of such substitutions on the photophysical properties of related push-pull molecular systems has been observed. rsc.org In molecules with donor and acceptor moieties, the nature of the substituent on the phenyl ring can dramatically alter intramolecular charge transfer (ICT) characteristics, leading to significant shifts in emission spectra. rsc.org For example, strong electron-donating groups like N,N-dimethylamino and strong electron-withdrawing groups like nitro can induce appreciable ICT character. rsc.org

Table 1: Predicted Effects of Phenyl Ring Substituents on the Properties of this compound

| Substituent Type | Example | Predicted Effect on Phenyl Ring Electron Density | Potential Impact on Reactivity |

|---|---|---|---|

| Electron-Donating | -OCH₃, -NH₂ | Increase | Decreased electrophilicity of the carbonyl carbon |

Modification of the Pyrimidine Ring (e.g., methylation, halogenation)

Modifications to the pyrimidine ring, such as methylation and halogenation, can significantly alter the chemical properties of the parent compound. The introduction of a methyl group can increase the electron density of the pyrimidine ring through an inductive effect, potentially influencing its basicity and reactivity towards electrophiles. For instance, the synthesis of 1-(4-methyl-2-morpholin-4-yl-pyrimidin-5-yl)-ethanone demonstrates the introduction of a methyl group on the pyrimidine ring, alongside other substituents. sigmaaldrich.com

Halogenation of the pyrimidine ring introduces an electronegative atom, which can serve as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions like the Suzuki coupling. researchgate.net This provides a powerful tool for further functionalization of the molecule. The synthesis of various halogenated pyrimidine derivatives has been reported, highlighting their utility as intermediates in the synthesis of more complex molecules.

Transformation of the Ethanone Group (e.g., reduction to alcohol, oxidation to carboxylic acid, formation of imines, oximes, hydrazones)

The ethanone group is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reduction to Alcohol: The carbonyl group of the ethanone can be reduced to a secondary alcohol, 1-(4-(pyrimidin-2-yl)phenyl)ethanol, using reducing agents such as sodium borohydride. This transformation was observed in the diastereoselective reduction of a related 2-phenylhydrazonethiazolo[3,2-a]pyrimidine molecule under the action of NaBH₄/V₂O₅. mdpi.com

Oxidation to Carboxylic Acid: While direct oxidation of the ethanone to a carboxylic acid is not a straightforward reaction, it can be achieved through multi-step processes. For instance, in cellular respiration, pyruvate, which contains a keto group, is oxidized to an acetyl group that is then further metabolized. pressbooks.publibretexts.orgkhanacademy.orglumenlearning.comlibretexts.org In a synthetic context, this transformation would likely involve initial conversion to an intermediate that is more readily oxidized.

Formation of Imines, Oximes, and Hydrazones: The carbonyl group readily undergoes condensation reactions with primary amines, hydroxylamine, and hydrazines to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically reversible and can be catalyzed by acids or bases. The formation of oximes and hydrazones is a widely used conjugation strategy. nih.gov For example, 2-arylhydrazone thiazolo[3,2-a]pyrimidine derivatives have been synthesized, demonstrating the reactivity of the acetyl group. mdpi.com

Table 2: Transformations of the Ethanone Group

| Transformation | Reagent/Condition | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride | Secondary Alcohol |

| Oxidation | Multi-step process | Carboxylic Acid |

| Imine Formation | Primary Amine | Imine (Schiff Base) |

| Oxime Formation | Hydroxylamine | Oxime |

Synthesis of Polycyclic Systems Incorporating the Core Structure

The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic systems. The reactivity of the ethanone group and the pyrimidine ring allows for annulation reactions to form fused heterocyclic structures. For example, pyrimidine derivatives can be used in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net Similarly, the synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives has been achieved through multi-component reactions involving pyrimidine precursors. researchgate.net

One notable class of polycyclic systems that can be accessed are pyrazolo[1,5-a]pyrimidines. These are often synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. While not a direct transformation of this compound, the pyrimidine moiety is a key component of this fused system.

Evaluation of Modified Compounds for Advanced Chemical or Physical Properties (excluding biological)

Derivatization of this compound can lead to compounds with interesting chemical and physical properties, such as solvatochromism and altered thermal stability.

Solvatochromism: The introduction of electron-donating and electron-withdrawing groups can create push-pull systems that exhibit solvatochromism, where the color of the compound changes with the polarity of the solvent. researchgate.netmdpi.comnih.govscirp.org This property arises from the differential stabilization of the ground and excited states by the solvent. Merocyanine-type dyes derived from barbituric acid and electron-rich alkylaminobenzaldehyde derivatives show significant solvatochromic behavior. mdpi.com

Thermal Properties: The thermal stability of derivatives can be influenced by the nature of the substituents. For instance, the introduction of bulky groups or moieties capable of strong intermolecular interactions can affect the melting point and decomposition temperature. Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown high thermal stability, with decomposition temperatures exceeding 400 °C. researchgate.net

Photophysical Properties: Modifications to the core structure can tune the photophysical properties, including absorption and emission wavelengths, and fluorescence quantum yields. rsc.orgbit.edu.cnmdpi.com The introduction of different aryl substituents on a pyrimidine core can lead to changes in the electronic transitions and impact the fluorescence of the resulting compounds.

Computational Approaches to Predict Structure-Reactivity/Property Relationships

Computational methods, particularly Density Functional Theory (DFT) and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies, are powerful tools for predicting the properties of this compound derivatives.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of these molecules. researchgate.net By calculating parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential, and dipole moments, one can predict the reactivity and electronic behavior of different derivatives. bit.edu.cn For instance, DFT studies on pyrimidine derivatives have been used to explain their electronic behavior and replicate their structure and geometry. bit.edu.cn

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the structural features of a series of compounds with their physical or chemical properties. researchgate.netnih.govresearchgate.netjournalwjbphs.com These models use molecular descriptors to quantify structural attributes and employ statistical methods like multiple linear regression to build predictive models. While many QSAR studies on pyrimidine derivatives focus on biological activities, the same principles can be applied to predict non-biological properties such as solubility, thermal stability, or photophysical characteristics. For instance, QSAR studies on pyrimidine derivatives have been used to identify ideal physicochemical characteristics for certain activities. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Methyl-2-morpholin-4-yl-pyrimidin-5-yl)-ethanone |

| 1-(4-(Pyrimidin-2-yl)phenyl)ethanol |

| Pyrimido[4,5-d]pyrimidine |

| Pyrimido[4,5-b]quinoline |

| Indenopyrido[2,3-d]pyrimidine |

Advanced Applications and Functionalization of 1 4 Pyrimidin 2 Yl Phenyl Ethanone in Specialized Systems Excluding Clinical Human Trial Data

Application as a Building Block in Complex Organic Synthesis

1-(4-(Pyrimidin-2-yl)phenyl)ethanone serves as a valuable starting material for the synthesis of a diverse range of complex organic molecules and heterocyclic systems. The presence of the acetyl group and the pyrimidine (B1678525) ring offers multiple reaction sites for functionalization and cyclization reactions.

A primary application of this compound is in the synthesis of chalcones through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the acetophenone (B1666503) moiety of this compound with various aromatic aldehydes. ijper.orgijres.orgpnrjournal.combrieflands.com The resulting chalcones, which are α,β-unsaturated ketones, are key intermediates for the synthesis of numerous heterocyclic compounds. pnrjournal.com

For instance, these chalcones can be cyclized with reagents like urea, thiourea, or guanidine (B92328) to yield a new series of pyrimidine derivatives. ijper.orgijres.orgpnrjournal.com This approach allows for the introduction of diverse substituents on the newly formed pyrimidine ring, leading to a wide array of analogues with potentially interesting biological or material properties. The general synthetic scheme involves the initial formation of the chalcone (B49325), followed by a cyclocondensation reaction.

Similarly, the reaction of chalcones derived from this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines can lead to the formation of pyrazoline derivatives. researchgate.net Pyrazolines are five-membered heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of other heterocyclic systems, such as thiazoles and imidazopyridines, although specific examples starting from this exact compound are less commonly reported in the literature. researchgate.net The general principle involves the reaction of the α-haloketone derived from the starting ethanone (B97240) with a suitable nucleophile to construct the desired heterocyclic ring.

The following table summarizes the key transformations of this compound in complex organic synthesis:

| Starting Material | Reagent(s) | Product Class | Ref. |

| This compound | Aromatic Aldehyde, Base | Chalcone | ijper.orgijres.orgpnrjournal.combrieflands.com |

| Chalcone derivative | Urea/Thiourea/Guanidine | Pyrimidine derivative | ijper.orgijres.orgpnrjournal.com |

| Chalcone derivative | Hydrazine Hydrate | Pyrazoline derivative | researchgate.net |

Integration into Functional Materials

The unique photophysical and electronic properties of the pyrimidine moiety make this compound and its derivatives attractive candidates for integration into various functional materials.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Pyrimidine derivatives are known to be important in the development of materials for Organic Light-Emitting Diodes (OLEDs). They can be incorporated into luminescent materials, particularly for blue, green, and red emitters, due to their potential for high photoluminescence efficiency and stability. While direct application of this compound in OLEDs is not extensively documented, its derivatives hold promise. The pyrimidine core can act as an electron-transporting unit, and by suitable modification of the phenyl ethanone part, molecules with tailored electronic properties for OLED applications can be designed.

Sensors and Probes

The pyrimidine nucleus, with its nitrogen atoms, can act as a binding site for metal ions or other analytes. This property makes pyrimidine-containing compounds, including derivatives of this compound, potential candidates for the development of chemical sensors and probes. The binding of an analyte to the pyrimidine ring can induce a change in the photophysical properties of the molecule, such as fluorescence or color, allowing for the detection and quantification of the analyte.

Polymer Chemistry and Polymer-Supported Reagents

The reactive acetyl group of this compound provides a handle for its incorporation into polymer chains. This can be achieved through polymerization of a monomer derived from the compound or by grafting the molecule onto an existing polymer backbone. The resulting functionalized polymers could find applications as polymer-supported reagents or catalysts, where the pyrimidine moiety can participate in chemical transformations. This approach offers advantages such as ease of separation and recyclability of the reagent.

Use as a Chemical Probe in Biochemical Research (in vitro studies only, without dosage or clinical implications)

Derivatives of this compound have been explored as potential chemical probes in biochemical research. The pyrimidine scaffold is a common feature in many biologically active molecules, and synthetic derivatives can be used to study the interactions with biological targets such as enzymes and receptors in vitro. For example, pyrimidine-containing compounds have been investigated as inhibitors of various kinases. While specific studies on this compound as a direct probe are limited, its role as a precursor for more complex, biologically active molecules is significant. These synthesized molecules can then be used in in vitro assays to understand biological pathways and identify potential drug targets.

Applications in Supramolecular Chemistry

The pyrimidine ring in this compound can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental to supramolecular chemistry, which deals with the assembly of molecules into larger, organized structures. The ability of the pyrimidine nitrogen atoms to act as hydrogen bond acceptors makes this compound a potential building block for the design of supramolecular architectures. By co-crystallizing with complementary molecules that can act as hydrogen bond donors, it is possible to form well-defined supramolecular assemblies with specific structures and properties.

Challenges, Emerging Trends, and Future Research Trajectories for 1 4 Pyrimidin 2 Yl Phenyl Ethanone

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of pyrimidine (B1678525) derivatives often involves multi-step procedures with harsh reagents and significant solvent waste. The development of environmentally benign synthetic methodologies is a key research focus. For 1-(4-(pyrimidin-2-yl)phenyl)ethanone, greener routes are being explored to improve efficiency and reduce environmental impact.

Key strategies include the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and energy consumption. Another approach is the adoption of "green" solvents, such as ionic liquids or water, and the use of solid-supported catalysts that can be easily recovered and reused. One-pot multicomponent reactions are also gaining traction as they reduce the number of intermediate purification steps, thereby minimizing solvent use and waste generation.

| Synthetic Method | Key Advantages | Challenges |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Specialized equipment required, potential for localized overheating. |

| Catalytic Approaches | Use of reusable catalysts (e.g., zeolites, supported metals), high selectivity. | Catalyst poisoning, leaching, and high initial cost. |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, operational simplicity. | Optimization of reaction conditions for multiple components can be complex. |

| Green Solvents | Reduced toxicity and environmental impact (e.g., water, ionic liquids). | Solubility issues, potential challenges in product separation. |

Future research in this area will likely focus on combining these strategies, such as developing catalytic multicomponent reactions under microwave irradiation in aqueous media, to create even more sustainable synthetic pathways.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dominated by the chemistry of the ketone group and the pyrimidine ring. While classical ketone reactions like aldol (B89426) condensations and reductions are well-established, current research is delving into more novel transformations.

The methyl group of the ethanone (B97240) moiety is a key site for reactivity, readily undergoing condensation reactions to form chalcones, which are precursors to a wide range of heterocyclic compounds. The carbonyl group itself can be a target for asymmetric reduction or the addition of organometallic reagents to create chiral centers. The pyrimidine ring, with its nitrogen atoms, can act as a directing group in C-H activation reactions on the phenyl ring, opening up new avenues for functionalization.

| Reactive Site | Reaction Type | Potential Products |

| Acetyl group (methyl) | Claisen-Schmidt Condensation | Chalcone (B49325) derivatives |

| Acetyl group (carbonyl) | Asymmetric Hydrogenation | Chiral alcohols |

| Phenyl ring | C-H Activation/Functionalization | Substituted phenyl derivatives |

| Pyrimidine ring | N-alkylation, Metal Coordination | Pyrimidinium salts, Coordination complexes |

Emerging trends include the use of photoredox catalysis to enable previously inaccessible transformations under mild conditions. The exploration of the interplay between the reactivity of the ketone and the pyrimidine ring is a fertile ground for discovering new synthetic methodologies.

Advanced Characterization Techniques for Dynamic Processes

The structural and electronic properties of this compound are crucial for understanding its behavior. While standard techniques like NMR and mass spectrometry are routinely used for basic characterization, advanced methods are needed to probe dynamic processes and subtle structural features.

Single-crystal X-ray diffraction has been instrumental in determining the solid-state conformation and intermolecular interactions of this compound and its derivatives. For studying dynamic processes, techniques such as variable-temperature NMR can provide insights into conformational changes and rotational barriers. In-situ spectroscopic methods, such as ReactIR, are being employed to monitor reaction kinetics and mechanisms in real-time, providing a deeper understanding of its reactivity.

| Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Solid-state structure, bond lengths, bond angles, packing. |

| Variable-Temperature NMR | Conformational dynamics, rotational energy barriers. |

| In-situ IR Spectroscopy (ReactIR) | Real-time reaction monitoring, kinetic data, mechanistic insights. |

| Ultrafast Spectroscopy | Excited-state dynamics, photophysical processes. |

Future research will likely involve the application of more sophisticated techniques, such as solid-state NMR and ultrafast spectroscopy, to study the compound's behavior in different environments and under photoexcitation.

Integration into Multi-component Systems and Hybrid Materials

The bifunctional nature of this compound, with its coordinating pyrimidine unit and versatile ketone group, makes it an excellent building block for the construction of more complex systems.

In the realm of supramolecular chemistry, it can serve as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, while the ketone group can be further functionalized to modulate the properties of the resulting material.

In materials science, this compound can be a precursor for creating hybrid materials. For instance, it can be converted into a polymerizable monomer through modification of the ketone group. The resulting polymer would have pyrimidine units pendant to the main chain, which could be used for metal chelation or as sites for post-polymerization modification.

Predictive Modeling and Machine Learning in Compound Design

Computational chemistry is playing an increasingly important role in predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations are used to model its electronic structure, predict spectroscopic properties, and elucidate reaction mechanisms.

An emerging trend is the application of machine learning (ML) and artificial intelligence (AI) to accelerate the discovery and optimization of new compounds and reactions. For a molecule with multiple reactive sites like this compound, ML models can be trained to predict the outcome of reactions under different conditions, which can guide experimental work and reduce the number of trial-and-error experiments.

| Computational Method | Application |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic prediction. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, interactions in condensed phases. |

| Machine Learning (ML) | Prediction of reactivity, optimization of reaction conditions, virtual screening. |

The future of research in this area will involve a closer integration of computational modeling and experimental work. Predictive models will become more accurate and will be used not only to understand existing chemistry but also to design new molecules and materials with desired properties based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.